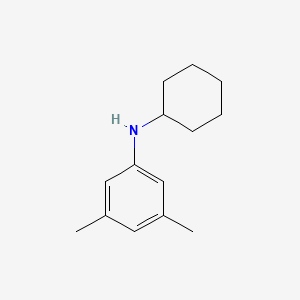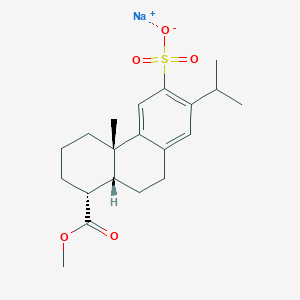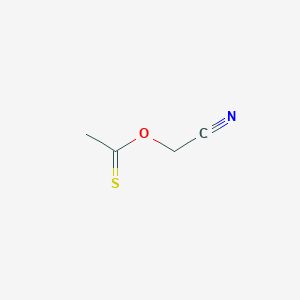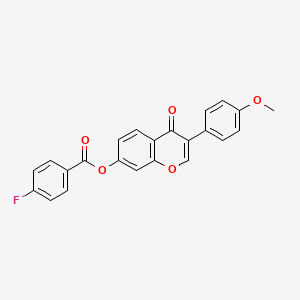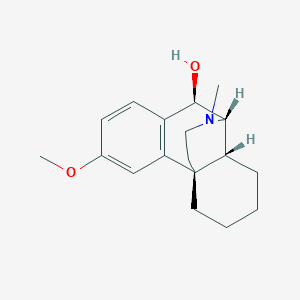
p-OctylphenylPhosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-OctylphenylPhosphate is an organophosphorus compound that features an octyl group attached to a phenyl ring, which is further bonded to a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-OctylphenylPhosphate typically involves the phosphorylation of p-octylphenol. One common method is the reaction of p-octylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
p-OctylphenylPhosphate undergoes various chemical reactions, including:
Oxidation: The phosphate group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phosphate group, potentially altering its reactivity.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, p-OctylphenylPhosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound is used as an additive in lubricants and surfactants. Its chemical properties enhance the performance of these products, making them more effective and efficient.
Wirkmechanismus
The mechanism of action of p-OctylphenylPhosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with these targets, modulating their activity and leading to various biological effects. The octyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Octylphenol: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Phenylphosphate: Lacks the octyl group, which affects its solubility and interaction with biological targets.
Octylphosphate: Lacks the phenyl group, altering its chemical properties and reactivity.
Uniqueness
p-OctylphenylPhosphate is unique due to the combination of the octyl, phenyl, and phosphate groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H25NO2 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
VHADEHXKPTVSKZ-DZJNRPSUSA-N |
Isomerische SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O |
Kanonische SMILES |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


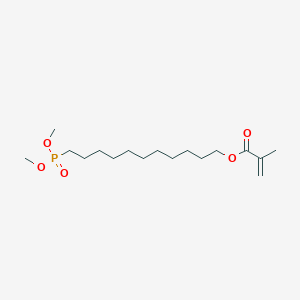
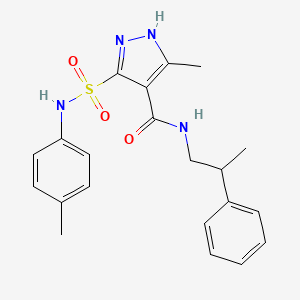
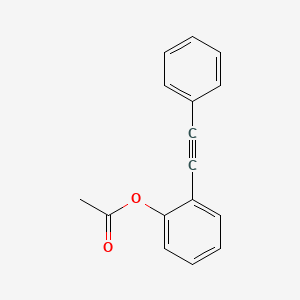

![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
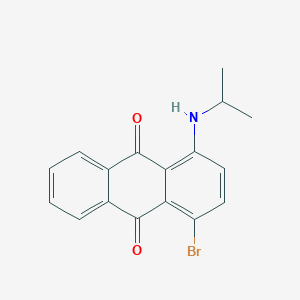
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
